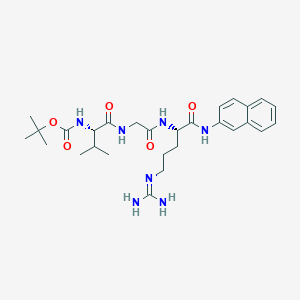
Boc-Val-Gly-Arg-|ANA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Val-Gly-Arg-|ANA is a chromogenic substrate used in various biochemical assays. The compound is composed of a sequence of amino acids: Boc-Valine-Glycine-Arginine, with a chromogenic group attached. This compound is particularly useful in detecting enzymatic activity, especially in the context of endotoxin detection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Gly-Arg-|ANA typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino group of valine using a tert-butyloxycarbonyl (Boc) group. This is followed by the sequential addition of glycine and arginine, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the attachment of the chromogenic group, which is often a p-nitroaniline (pNA) moiety .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Val-Gly-Arg-|ANA primarily undergoes hydrolysis reactions. The chromogenic group is released upon enzymatic cleavage, which can be detected spectrophotometrically. This reaction is crucial for its use in endotoxin detection assays .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Enzymes such as serine proteases are commonly used to catalyze the reaction .
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected as a measure of enzymatic activity .
Wissenschaftliche Forschungsanwendungen
Boc-Val-Gly-Arg-|ANA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the detection of bacterial endotoxins using the Limulus amebocyte lysate (LAL) assay. This assay is crucial for ensuring the safety of medical devices and injectable drugs .
In addition to endotoxin detection, this compound is used in various enzyme activity assays. It serves as a substrate for serine proteases, allowing researchers to study enzyme kinetics and inhibitor screening .
Wirkmechanismus
The mechanism of action of Boc-Val-Gly-Arg-|ANA involves its enzymatic cleavage by specific proteases. The chromogenic group, p-nitroaniline, is released upon cleavage, resulting in a measurable color change. This reaction is highly specific and sensitive, making it ideal for detecting trace amounts of endotoxins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Boc-Val-Pro-Arg-pNA
- Boc-Val-Pro-Arg-MCA
- Boc-Val-Gly-Arg-βNA
Uniqueness: Boc-Val-Gly-Arg-|ANA is unique due to its specific sequence of amino acids and the attached chromogenic group. This combination allows for highly sensitive and specific detection of enzymatic activity, particularly in the context of endotoxin detection .
Conclusion
This compound is a valuable compound in biochemical research, particularly for its role in endotoxin detection and enzyme activity assays. Its unique structure and reactivity make it an essential tool for researchers in various fields.
Eigenschaften
Molekularformel |
C28H41N7O5 |
|---|---|
Molekulargewicht |
555.7 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N7O5/c1-17(2)23(35-27(39)40-28(3,4)5)25(38)32-16-22(36)34-21(11-8-14-31-26(29)30)24(37)33-20-13-12-18-9-6-7-10-19(18)15-20/h6-7,9-10,12-13,15,17,21,23H,8,11,14,16H2,1-5H3,(H,32,38)(H,33,37)(H,34,36)(H,35,39)(H4,29,30,31)/t21-,23-/m0/s1 |
InChI-Schlüssel |
CBRWKAJAJMFMSQ-GMAHTHKFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)

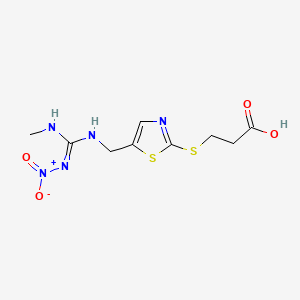
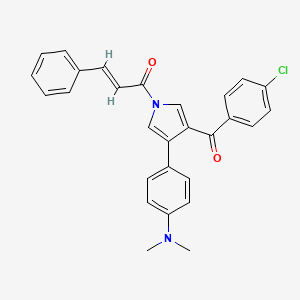
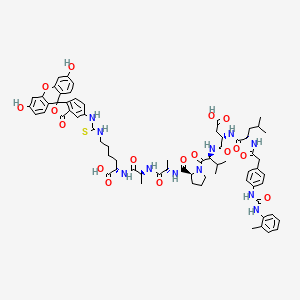
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
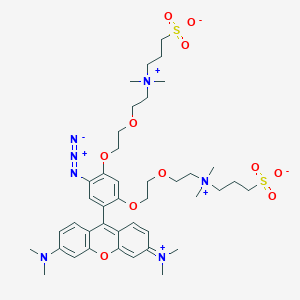
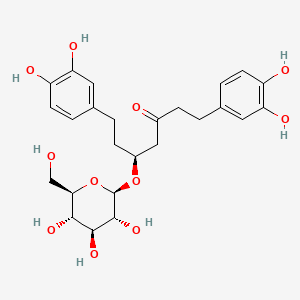
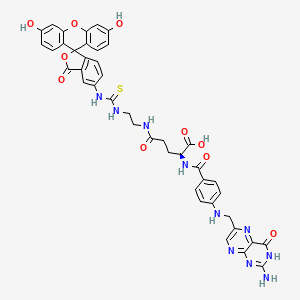
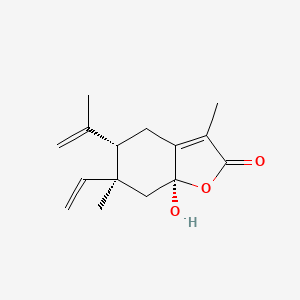


![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
